N-Guanylurea sulfate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Guanylurea sulfate hydrate is a chemical compound with the molecular formula [H₂NC(=NH)NHCONH₂]₂·H₂SO₄·xH₂O. It is a derivative of guanylurea and is often used in various chemical synthesis studies. This compound is known for its unique properties and applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Guanylurea sulfate hydrate can be synthesized through the reaction of guanylurea with sulfuric acid. The reaction typically involves dissolving guanylurea in water and then adding sulfuric acid slowly while maintaining the temperature at around 0-5°C. The resulting solution is then allowed to crystallize, forming this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The crystallized product is then filtered, washed, and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Guanylurea sulfate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
N-Guanylurea sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used in chemical synthesis studies and as a reagent in various reactions.
Medicine: It is studied for its potential therapeutic applications and interactions with biological systems.
Wirkmechanismus
The mechanism of action of N-Guanylurea sulfate hydrate involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce oxidative stress and disrupt gene expression related to antioxidant defenses, apoptosis, and neuronal communication in zebrafish . These effects are mediated through pathways involving p53, BAX, CASP3, and other related genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Guanylurea phosphate
- Amidinourea sulfate
- Dicyandiamide
Comparison
N-Guanylurea sulfate hydrate is unique due to its specific sulfate hydrate form, which imparts distinct properties compared to other guanylurea derivatives. For example, guanylurea phosphate is primarily used in electrolytic solutions, while amidinourea sulfate and dicyandiamide have different applications in chemical synthesis and industrial processes .
Eigenschaften
Molekularformel |
C2H10N4O6S |
---|---|
Molekulargewicht |
218.19 g/mol |
IUPAC-Name |
diaminomethylideneurea;sulfuric acid;hydrate |
InChI |
InChI=1S/C2H6N4O.H2O4S.H2O/c3-1(4)6-2(5)7;1-5(2,3)4;/h(H6,3,4,5,6,7);(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
VFRKPLMGAUGGTH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(=O)N)(N)N.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.